molecular formula C9H5F4NO3 B13491723 3-Fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid

3-Fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid

Katalognummer: B13491723
Molekulargewicht: 251.13 g/mol
InChI-Schlüssel: IVOLOTAYQUBKNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid is a fluorinated benzoic acid derivative. This compound is characterized by the presence of both fluoro and trifluoroacetamido groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid typically involves the introduction of fluoro and trifluoroacetamido groups onto a benzoic acid backbone. One common method involves the reaction of 3-fluorobenzoic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and filtration, are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoroacetamido groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Condensation Reactions: It can participate in condensation reactions with amines and other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoroacetamido groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific interactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Fluoro-4-(trifluoromethyl)benzoic acid
  • 2-Fluoro-4-(trifluoromethyl)benzoic acid
  • 4-(Trifluoroacetyl)benzoic acid

Uniqueness

3-Fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid is unique due to the presence of both fluoro and trifluoroacetamido groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and stability, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C9H5F4NO3

Molekulargewicht

251.13 g/mol

IUPAC-Name

3-fluoro-4-[(2,2,2-trifluoroacetyl)amino]benzoic acid

InChI

InChI=1S/C9H5F4NO3/c10-5-3-4(7(15)16)1-2-6(5)14-8(17)9(11,12)13/h1-3H,(H,14,17)(H,15,16)

InChI-Schlüssel

IVOLOTAYQUBKNE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)O)F)NC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.